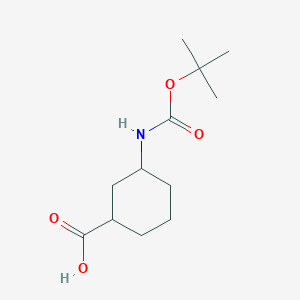
1-Boc-2-methylpiperidine-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored through various methods. For instance, the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine involves hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine, achieving an overall yield of about 40% (Wang Junming, 2013). Another method describes an asymmetric synthesis for trans-methylpipecolic acids, leveraging Sharpless epoxidation, regioselective ring opening, and ring-closing metathesis to construct the piperidine ring (C. Alegret et al., 2007).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-Boc-2-methylpiperidine-4-carboxylic Acid, is critical for their function as building blocks in organic synthesis. The presence of the Boc (tert-butyloxycarbonyl) group provides a way to protect the amine functionality during synthesis, allowing for selective reactions to occur at other sites of the molecule. The molecular structure, particularly the configuration of the methyl and carboxylic acid groups, plays a significant role in the chemical reactivity and the ability to form desired products.
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, highlighting their versatility in organic synthesis. For example, the catalyzed dehydrative condensation between carboxylic acids and amines demonstrates the reactivity of carboxylic acid derivatives in forming amide bonds, a fundamental reaction in peptide synthesis (Ke Wang et al., 2018).
科学的研究の応用
Triazole-Based Scaffolds Synthesis
Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights an application of using protected triazole amino acid for the preparation of peptidomimetics or biologically active compounds. A protocol was developed to give a protected version of this triazole amino acid, employing N-Boc ynamides with azides in a cycloaddition process, leading to complete regiocontrol and enabling the synthesis of triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Scaffolds for Combinatorial Chemistry
Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a conformationally rigid, crown-shaped scaffold, was synthesized via ring expansion of a 3-pyrrolidone-derived 1,4-diketone. This process involved N-Boc protection and was further diversified to create a cyclic tripeptoidic structure by amidation with N-Boc-β-alanine, showcasing its versatility as a scaffold in combinatorial chemistry (Penning & Christoffers, 2012).
Continuous Flow Carboxylation
A large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process demonstrated an efficient synthesis method. This process involved N-Boc-directed α-deprotonation using s-BuLi in THF and trapping with CO2 gas, highlighting a safe and scalable preparation method for carboxylic acid to support medicinal chemistry research programs (Kestemont et al., 2021).
Lipase-Catalyzed Regioselective Lactamization
The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid from methyl (2R)-glycidate through a key step of lipase-catalyzed regioselective lactamization of amino diester into a seven-membered lactam. This process demonstrated the efficiency of enzyme-catalyzed transformations in producing complex molecular architectures (Aurell et al., 2014).
特性
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-methylpiperidine-4-carboxylic Acid | |
CAS RN |
1250959-07-9 |
Source


|
| Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

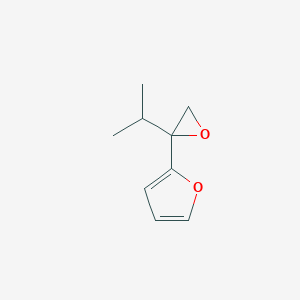
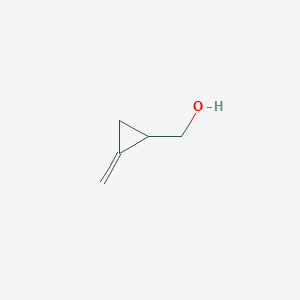

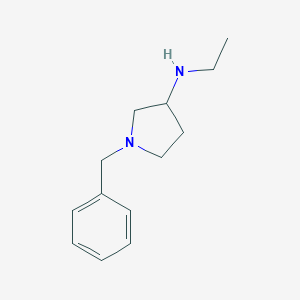



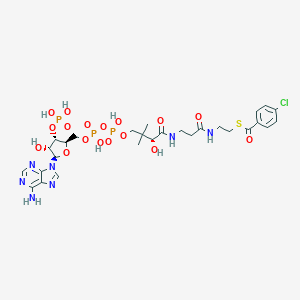
![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
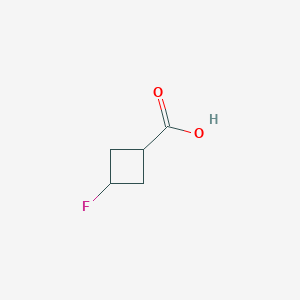
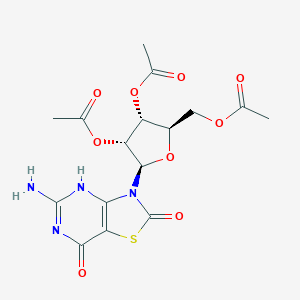
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
